3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base, followed by carboxylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
Scientific Research Applications
3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Used in the synthesis of antimicrobial agents.
Uniqueness
3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid stands out due to its unique isopropyl and methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methyl-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-4(2)6-5(3)7(8(11)12)10-9-6/h4H,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
WFRQPXQEADKDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C(C)C |
Origin of Product |
United States |
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